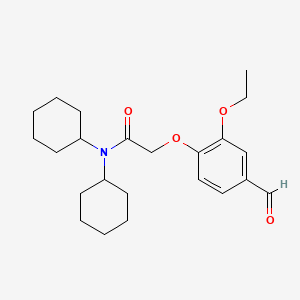
N,N-dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide is a chemical compound with the molecular formula C23H33NO4 It is known for its unique structure, which includes a dicyclohexylamine group and an ethoxy-4-formylphenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves the reaction of 2-(2-ethoxy-4-formylphenoxy)acetic acid with dicyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
N,N-Dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: 2-(2-Ethoxy-4-carboxyphenoxy)acetamide
Reduction: 2-(2-Ethoxy-4-hydroxyphenoxy)acetamide
Substitution: Products depend on the nucleophile used.
科学研究应用
N,N-Dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the dicyclohexylamine moiety may interact with hydrophobic regions of biomolecules, affecting their structure and function .
相似化合物的比较
Similar Compounds
- N-Cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide
- 2-(2-Ethoxy-4-formylphenoxy)acetamide
- N,N-Dicyclohexyl-2-(2-ethoxyphenoxy)acetamide
Uniqueness
N,N-Dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide is unique due to the presence of both the dicyclohexylamine and ethoxy-4-formylphenoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
247571-67-1 |
|---|---|
分子式 |
C23H33NO4 |
分子量 |
387.5 g/mol |
IUPAC 名称 |
N,N-dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide |
InChI |
InChI=1S/C23H33NO4/c1-2-27-22-15-18(16-25)13-14-21(22)28-17-23(26)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h13-16,19-20H,2-12,17H2,1H3 |
InChI 键 |
WTLDTUWXYXKESP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N(C2CCCCC2)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


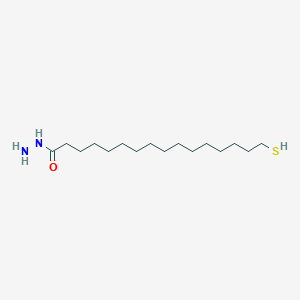
![Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate](/img/structure/B14250114.png)
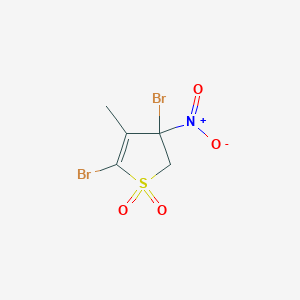
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14250136.png)
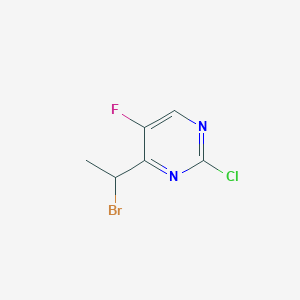
![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)
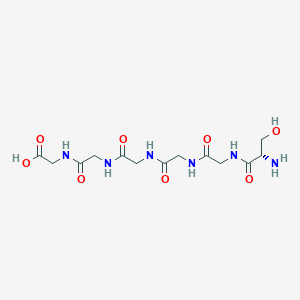
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)

![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)
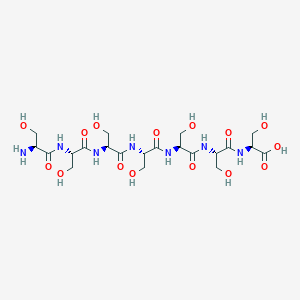
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)

